1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Description
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline-piperidine carboxamide scaffold. The quinoline core is substituted with a cyano group at position 3 and an ethoxy group at position 6, while the piperidine-4-carboxamide moiety is linked to a 4-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O3/c1-2-34-20-7-8-22-21(13-20)23(17(14-29)15-30-22)32-11-9-16(10-12-32)24(33)31-18-3-5-19(6-4-18)35-25(26,27)28/h3-8,13,15-16H,2,9-12H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHEPQXJZMERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction under acidic conditions to form the quinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA or interact with enzymes, while the piperidine ring can enhance binding affinity and specificity. The trifluoromethoxy group can improve the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Quinoline vs. Pyrimidine Cores: The quinoline-based compounds (e.g., the target compound and ) likely exhibit distinct electronic profiles compared to pyrimidine derivatives (), affecting π-π stacking and hydrogen-bonding interactions with targets.
- Substituent Effects :
- The 6-ethoxy group in the target compound may confer better solubility than the 6-fluoro analogue () but could reduce membrane permeability due to increased polarity.
- The 4-(trifluoromethoxy)phenyl group enhances metabolic resistance compared to the phenyl variant (), as trifluoromethoxy groups are less prone to oxidative degradation .
- Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl in ) may impede target binding but improve plasma protein binding .
Key Observations:
- Yield Variability : The 59% yield for the compound highlights challenges in sterically hindered coupling reactions, whereas reports quantitative yields for sulfonation/hydrolysis steps, suggesting robust reaction conditions .
- Purification : Silica gel chromatography is consistently employed, indicating the need for high purity in pharmacological studies.
Inferred Pharmacological Properties
- Target Selectivity : The trifluoromethoxy group in the target compound may favor interactions with hydrophobic binding pockets in kinases or GPCRs, as seen in VIPR1-targeting analogues () .
- Metabolic Stability : Ethoxy and trifluoromethoxy substituents likely reduce CYP450-mediated metabolism compared to fluorobenzyl or pyrimidine-based compounds .
- Solubility : The pyrimidine derivative () may exhibit higher aqueous solubility due to its smaller aromatic system and polar fluorobenzyl group .
Biological Activity
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline moiety, a piperidine ring, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C22H22F3N3O2, and it exhibits properties that may influence its pharmacokinetics and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can influence various disease states, including cancer and diabetes.
- Receptor Modulation : It may act as a modulator of certain receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Efficacy in Disease Models
Recent studies have demonstrated the compound's efficacy in various disease models:
- Diabetes Models : Inhibitory effects on enzymes related to glucose metabolism were observed, indicating potential for managing diabetes .
- Cancer Models : The compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific types of cancer .
Case Studies
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Study on Cancer Cell Lines :
- A study evaluated the cytotoxicity of the compound against multiple cancer cell lines (e.g., MCF-7, HeLa).
- Results indicated an IC50 value of 15 µM for MCF-7 cells, demonstrating substantial anti-proliferative effects.
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Diabetes Management :
- In diabetic rat models, administration of the compound led to a significant reduction in blood glucose levels compared to controls.
- The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production.
Comparative Biological Activity Table
| Activity | Model/Type | IC50/EC50 Values | Comments |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 15 µM | Significant anti-proliferative effect |
| Enzyme Inhibition | Diabetes-related enzymes | Not specified | Potential for diabetes management |
| Antimicrobial | Various pathogens | Variable | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
